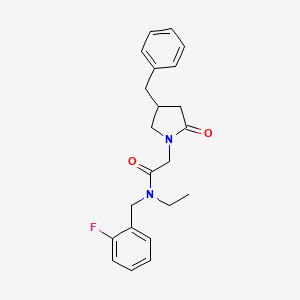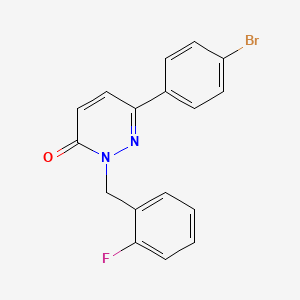
6-(4-bromophenyl)-2-(2-fluorobenzyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenyl)-2-(2-fluorobenzyl)-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family, which is known for a wide array of biological activities and pharmaceutical applications. Pyridazinones have been extensively studied for their cardioactive properties and potential as therapeutic agents (Imran & Abida, 2016).
Synthesis Analysis
The synthesis of pyridazinone derivatives generally involves multi-step chemical reactions, starting from specific phenyl or benzyl compounds. These processes may include acylation, cyclization, and nucleophilic substitution reactions to introduce various substituents onto the pyridazinone core. The synthesis pathway chosen depends on the desired functional groups and the specific pyridazinone derivative being targeted (El Kalai et al., 2023).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including 6-(4-bromophenyl)-2-(2-fluorobenzyl)-3(2H)-pyridazinone, has been analyzed through various spectroscopic methods such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, and ESI-MS. Additionally, single-crystal X-ray diffraction studies provide detailed insights into the geometrical structure of these molecules, revealing the arrangement of substituents and the overall molecular conformation (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction or modification of functional groups. These reactions are crucial for the synthesis of novel compounds with desired biological activities. The presence of electron-withdrawing or electron-donating groups on the pyridazinone ring influences its reactivity and the outcome of chemical reactions (Pattison et al., 2009).
特性
IUPAC Name |
6-(4-bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGHNLHAMDDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5659867.png)
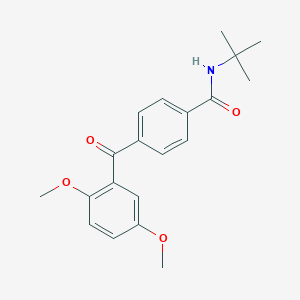
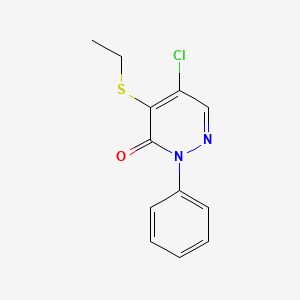
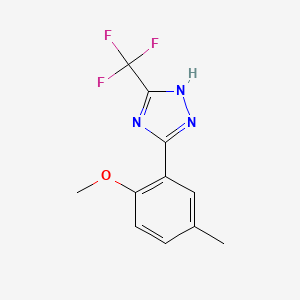
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659889.png)
![(3R*,4R*)-1-[(4-chloro-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5659895.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5659899.png)
![N-[2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5659903.png)
![(1S*,5R*)-3-benzoyl-6-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659906.png)
![ethyl 6-chloro-4-[(dimethylamino)methyl]-5-hydroxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5659912.png)
![(3aS*,6aS*)-2-cyclopentyl-5-{[4-(dimethylamino)phenyl]acetyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5659938.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)
![1-[(2-bromophenoxy)acetyl]piperidine](/img/structure/B5659959.png)
